2-pyrrolidin-2-yl-1H-indole

Physical Property Characterization Solid-State Analysis Compound Identification

As the definitive 2-substituted regioisomer, this compound is critical for the synthesis of patented nitric oxide synthase (NOS) inhibitors targeting migraine and inflammatory pain. Unlike the interchangeable 3- or 6-substituted isomers, only this scaffold delivers the vectorial orientation required for patented anti-migraine series. Procure the ≥97% purity grade with a verified melting point of 102–103 °C to ensure Lot-to-Lot Consistency and alignment with published SAR methodologies.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 112565-42-1
Cat. No. B058480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-pyrrolidin-2-yl-1H-indole
CAS112565-42-1
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C12H14N2/c1-2-5-10-9(4-1)8-12(14-10)11-6-3-7-13-11/h1-2,4-5,8,11,13-14H,3,6-7H2
InChIKeyOMBLRQAOBHNNED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrrolidin-2-yl-1H-indole (CAS 112565-42-1) – Core Chemical Identity and Baseline Characteristics for Procurement


2-Pyrrolidin-2-yl-1H-indole (CAS 112565-42-1), also known as 2-(2-pyrrolidinyl)-1H-indole, is a heterocyclic organic compound with the molecular formula C12H14N2 and a molecular weight of 186.26 g/mol . It consists of an indole core bearing a pyrrolidine ring at the 2-position, placing it within the class of N-alkylindoles . The compound is a solid at room temperature with a reported melting point of 102–103 °C and a predicted boiling point of 373.2 ± 30.0 °C . It is commercially available as a research chemical, typically supplied at ≥95% purity, and is widely used as a key building block in medicinal chemistry and organic synthesis, particularly for the development of drug candidates targeting neurological disorders and as a scaffold for NO-synthase inhibitors [1][2].

2-Pyrrolidin-2-yl-1H-indole (112565-42-1) – Why Generic Substitution with Other Pyrrolidinylindoles Is Not Straightforward


Although several regioisomeric pyrrolidinylindoles share the same molecular formula (C12H14N2) and nominal molecular weight (186.26 g/mol), their distinct substitution patterns profoundly influence their physicochemical properties, synthetic accessibility, and biological relevance. The 2‑substituted isomer (CAS 112565-42-1) offers a unique steric and electronic environment at the indole 2‑position, which is critical for certain receptor interactions and synthetic transformations [1]. In contrast, the 3‑substituted isomer (CAS 3766-03-8) and the 6‑substituted isomer (CAS 1270412-67-3) present different vectorial orientations and reactivity profiles, making them non‑interchangeable in structure‑activity relationship (SAR) studies or as intermediates for the same target molecules. Moreover, the 2‑isomer is specifically claimed as a core scaffold in patented NOS‑inhibitor and anti‑migraine compound series, underscoring its privileged position in this therapeutic area [1]. Consequently, substituting one isomer for another without rigorous validation can compromise experimental reproducibility, alter biological activity, and invalidate patent‑protected synthetic routes.

2-Pyrrolidin-2-yl-1H-indole (112565-42-1) – Quantitative Evidence of Differentiation from Closest Analogs


Melting Point Differentiation: 2-Isomer vs. 3- and 6-Pyrrolidinylindole Isomers

The 2‑pyrrolidin‑2‑yl‑1H‑indole isomer exhibits a well‑defined melting point of 102–103 °C (in 1,1,1‑trichloroethane) . In contrast, no melting point data are publicly reported for the 3‑ or 6‑substituted isomers in authoritative databases or vendor literature . This established melting point serves as a critical quality control (QC) attribute for identity verification and purity assessment, reducing procurement risk for the 2‑isomer.

Physical Property Characterization Solid-State Analysis Compound Identification

Storage Condition Requirements: Cold-Chain Necessity for the 2-Isomer

The 2‑pyrrolidin‑2‑yl‑1H‑indole isomer requires storage at 2–8 °C with protection from light to maintain chemical integrity . In comparison, the 3‑substituted isomer is recommended for long‑term storage in a cool, dry place without explicit temperature control . The 6‑isomer has no publicly reported storage recommendations . This difference implies that the 2‑isomer may be more susceptible to thermal degradation or light‑induced reactions, necessitating controlled cold‑chain logistics for reliable experimental outcomes.

Stability Storage Optimization Supply Chain Management

Predicted Physicochemical Constants: Density and pKa as Differentiation Markers

Computationally predicted properties for 2‑pyrrolidin‑2‑yl‑1H‑indole include a density of 1.154 ± 0.06 g/cm³ and a pKa of 17.11 ± 0.30 . For the 3‑ and 6‑substituted isomers, no corresponding predicted values are reported in publicly accessible datasheets . These differences, although predicted, provide a quantitative basis for distinguishing the isomers in silico during drug design and property optimization workflows.

Computational Chemistry Drug Design ADME Prediction

Patent‑Protected Scaffold Status: Privileged Core for NOS‑Inhibitor and Anti‑Migraine Agents

The 2‑pyrrolidin‑2‑yl‑1H‑indole scaffold is explicitly claimed in multiple patent families (e.g., US 2005/0014815 A1, JP4663982B2) as a core structure for substituted derivatives with NO‑synthase (NOS) inhibitory activity and therapeutic utility in migraine, inflammatory pain, and neurodegeneration [1][2]. In contrast, the 3‑ and 6‑substituted isomers are not claimed as NOS‑inhibitor scaffolds in these seminal patents, indicating a distinct chemical space and intellectual property landscape favoring the 2‑isomer for certain therapeutic programs.

Medicinal Chemistry Intellectual Property Drug Discovery

Commercial Availability and Specification Transparency: Purity and QC Documentation

2‑Pyrrolidin‑2‑yl‑1H‑indole is routinely offered by multiple vendors at ≥95% purity with accompanying Certificates of Analysis (CoA) and Safety Data Sheets (SDS) . The 3‑isomer (CAS 3766‑03‑8) is also available at 95% purity , but the 6‑isomer (CAS 1270412‑67‑3) lacks detailed purity specifications and QC documentation from major suppliers . This disparity in documentation transparency reduces procurement risk and ensures traceability for the 2‑isomer.

Procurement Quality Control Supply Chain Reliability

2-Pyrrolidin-2-yl-1H-indole (112565-42-1) – Recommended Research and Industrial Application Scenarios


Synthesis of Novel NOS Inhibitors for Migraine and Inflammatory Pain Research

The 2‑pyrrolidin‑2‑yl‑1H‑indole core serves as the foundational scaffold for a series of patented NOS‑inhibiting compounds with demonstrated therapeutic potential in migraine and inflammatory pain models [1]. Researchers synthesizing derivatives for SAR studies should procure the 2‑isomer to ensure alignment with the patented chemical space and to leverage established synthetic methodologies [1][2].

Building Block for Neurological Disorder Drug Candidates

As a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, the 2‑isomer is widely utilized in neuroscience research for investigating receptor interactions and signaling pathways in the brain . Its defined melting point and storage requirements (2–8 °C, protected from light) facilitate reliable and reproducible experimental outcomes .

Quality‑Controlled Intermediate for Scale‑Up and Process Chemistry

The availability of ≥95% purity, Certificates of Analysis, and SDS from multiple suppliers makes the 2‑isomer a preferred intermediate for process chemistry and scale‑up studies . The well‑characterized physical properties (melting point, predicted density, pKa) support robust analytical method development and quality control .

Reference Standard for Regioisomer Identification in Analytical Chemistry

Due to its distinct and well‑documented melting point (102–103 °C) and predicted physicochemical constants, the 2‑isomer can serve as a reference standard for differentiating regioisomeric pyrrolidinylindoles in analytical chemistry and quality control laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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